molecular formula C13H12ClNO B12450405 3-(4-Chloro-3-methyl-phenoxy)-phenylamine CAS No. 887580-51-0

3-(4-Chloro-3-methyl-phenoxy)-phenylamine

Cat. No.: B12450405
CAS No.: 887580-51-0
M. Wt: 233.69 g/mol
InChI Key: IBOQURBNMQXFBS-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methyl-phenoxy)-phenylamine is a useful research compound. Its molecular formula is C13H12ClNO and its molecular weight is 233.69 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887580-51-0

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

3-(4-chloro-3-methylphenoxy)aniline

InChI

InChI=1S/C13H12ClNO/c1-9-7-12(5-6-13(9)14)16-11-4-2-3-10(15)8-11/h2-8H,15H2,1H3

InChI Key

IBOQURBNMQXFBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC(=C2)N)Cl

Origin of Product

United States

Overview of Phenoxyphenylamine Structural Motifs in Organic Chemistry

The phenoxyphenylamine scaffold is a prominent structural motif in organic chemistry, recognized for its presence in a wide array of biologically active molecules and functional materials. A structural motif is a common arrangement of atoms that appears in various molecules, often associated with specific chemical properties or biological activities. The diaryl ether linkage (C-O-C) and the phenylamine moiety are key components that define this class of compounds.

The synthesis of phenoxyphenylamines typically involves the formation of the diaryl ether bond, often achieved through methods like the Ullmann condensation or the Buchwald-Hartwig amination. The Ullmann condensation is a classic method that uses a copper catalyst to couple an aryl halide with a phenol. beilstein-journals.orgorganic-chemistry.orgwikipedia.org Modern variations of this reaction have been developed to proceed under milder conditions. organic-chemistry.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful and versatile tool for forming carbon-nitrogen bonds, offering a broad substrate scope and high efficiency. wikipedia.orgnumberanalytics.comlibretexts.orgmychemblog.comyoutube.com

Significance of Chloro and Methyl Substituents in Phenoxy Phenylamine Frameworks

The introduction of chloro and methyl substituents onto the phenoxyphenylamine framework has profound implications for the molecule's properties. In drug discovery, the addition of these groups is a common strategy to enhance biological activity and optimize pharmacokinetic profiles.

The chlorine atom, often referred to in the context of a "magic chloro" effect, can dramatically improve the potency of a drug candidate. acs.orgchemrxiv.org This is attributed to several factors, including its ability to form halogen bonds, which are non-covalent interactions that can stabilize the binding of a ligand to a protein. Chlorine's electron-withdrawing nature can also influence the acidity or basicity of nearby functional groups and alter the molecule's metabolic stability. nih.gov There are over 250 FDA-approved drugs containing chlorine, highlighting its importance in medicinal chemistry. acs.orgnih.gov

Similarly, the methyl group, sometimes called a "magic methyl," can significantly impact a molecule's properties. youtube.com Its small size and lipophilic character can improve cell membrane permeability and protect the molecule from metabolic degradation by sterically hindering sites of metabolism. The strategic placement of a methyl group can also optimize the fit of a molecule into a biological target's binding pocket.

The presence of both chloro and methyl groups on the phenoxyphenylamine scaffold, as in 3-(4-Chloro-3-methyl-phenoxy)-phenylamine, offers a combinatorial approach to modulating the compound's characteristics.

Academic Research Trajectory of 3 4 Chloro 3 Methyl Phenoxy Phenylamine

Strategic Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. arxiv.org For this compound, the primary disconnection is at the ether linkage, cleaving the molecule into two key precursors: 3-aminophenol and 1-chloro-4-iodo-2-methylbenzene or a similarly activated aryl halide. A secondary disconnection can be considered at the C-N bond, yielding 3-phenoxyaniline (B129670) and a chlorinating/methylating agent. However, the former strategy is generally more convergent and efficient.

The core precursors for the most common synthetic routes are:

Nucleophilic component: 3-Aminophenol or a protected variant.

Electrophilic component: An activated derivative of 4-chloro-3-methylphenol, such as 1,2-dichloro-4-methylbenzene or 3,4-dichlorotoluene.

State-of-the-Art Chemical Synthesis Routes

The formation of the diaryl ether bond is the cornerstone of synthesizing this compound. This can be achieved through several robust methods, including classic condensation reactions and modern catalyzed cross-coupling reactions.

Multi-Step Organic Transformations for Phenoxy-Phenylamine Bond Formation

Traditional methods for forming the diaryl ether linkage often involve nucleophilic aromatic substitution (SNAr) reactions. researchgate.net A common multi-step approach involves the reaction of a phenoxide with an activated aryl halide. For instance, 4-chlorophenol (B41353) can be treated with a strong base like potassium hydroxide (B78521) to generate the corresponding phenoxide. nih.gov This phenoxide then acts as a nucleophile, displacing a leaving group (such as a nitro group) on an electrophilic aromatic ring, like in 3,4-dichloronitrobenzene. nih.gov The resulting nitro-ether intermediate is then reduced to the target amine using various reducing agents, such as iron powder in acetic acid. nih.gov These multi-step sequences, while effective, can sometimes require harsh conditions and may generate significant waste. azom.com

Catalyst-Assisted Synthetic Approaches

Modern synthetic chemistry has largely shifted towards catalyst-assisted methods for C-O and C-N bond formation due to their higher efficiency, milder reaction conditions, and broader substrate scope.

Copper-Catalyzed Reactions (Ullmann Condensation): The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. acs.orgwikipedia.org While traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper, modern modifications have significantly improved its utility. acs.orgbeilstein-journals.orgnih.gov The use of copper(I) salts, such as CuI, in the presence of a base like cesium carbonate (Cs₂CO₃) and a ligand, can facilitate the coupling of phenols with aryl halides under much milder conditions. acs.orgjsynthchem.comorganic-chemistry.org For the synthesis of this compound, this would involve the coupling of 3-aminophenol with a suitable 4-chloro-3-methyl-substituted aryl halide. The reaction mechanism generally involves the formation of a copper(I) phenoxide intermediate which then undergoes reaction with the aryl halide. wikipedia.org

Palladium-Catalyzed Reactions (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a highly efficient palladium-catalyzed method for C-N bond formation. wikipedia.orgnumberanalytics.comlibretexts.org This reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgmychemblog.com While primarily used for C-N bond formation, related palladium-catalyzed methods for C-O bond formation (diaryl ether synthesis) have also been developed. beilstein-journals.org These reactions proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. numberanalytics.com The choice of ligand is critical and a wide variety have been developed to enhance catalytic activity and substrate scope. youtube.comwiley.com For the target molecule, a Buchwald-Hartwig approach could be envisioned by coupling 3-phenoxyaniline with a suitable chlorinating and methylating agent, or more commonly, by first forming the diaryl ether and then performing a separate amination step if necessary.

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

Catalyst System Typical Conditions Advantages Disadvantages
Copper (Ullmann) Cu(I) salt, base (e.g., Cs₂CO₃), ligand, 90-130°C nih.govnih.gov Less expensive metal catalyst. organic-chemistry.org Can require higher temperatures than palladium systems. wikipedia.org
Palladium (Buchwald-Hartwig type) Pd catalyst, phosphine ligand, base (e.g., NaOtBu), room temp to 100°C wikipedia.orgwiley.com High efficiency, broad substrate scope, mild conditions. wikipedia.orgwiley.comnih.gov More expensive catalyst, air- and moisture-sensitive ligands. beilstein-journals.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.com In the synthesis of this compound, several green chemistry principles can be applied:

Catalysis: The use of catalytic amounts of copper or palladium, as opposed to stoichiometric reagents, significantly reduces waste. mdpi.com

Atom Economy: Reactions like the Buchwald-Hartwig amination are designed to maximize the incorporation of all starting materials into the final product, thus having high atom economy. researchgate.net

Safer Solvents: Research is ongoing to replace traditional, often hazardous, organic solvents with greener alternatives like water or super-critical fluids, or to perform reactions under solvent-free conditions. mdpi.commdpi.com

Energy Efficiency: The development of catalysts that operate at lower temperatures reduces the energy consumption of the process. wiley.com

Preparation of Structurally Related Intermediates and Derivatization Building Blocks

The synthesis of the target molecule relies on the availability of key precursors, which themselves require efficient synthetic methods.

Synthesis of Chlorinated and Methylated Phenolic Precursors

The key phenolic precursor, 4-chloro-3-methylphenol, is a crucial building block. merckmillipore.comsigmaaldrich.com It is typically synthesized via the chlorination of m-cresol. chemicalbook.comwikipedia.org This electrophilic aromatic substitution reaction can be carried out using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂). google.com The reaction conditions, including temperature and the molar ratio of reactants, are carefully controlled to favor the formation of the desired 4-chloro isomer over other potential products like 6-chloro-3-methylphenol. google.com

Table 2: Key Precursors for the Synthesis of this compound

Precursor IUPAC Name CAS Number
3-Aminophenol 3-Aminophenol 591-27-5
4-Chloro-3-methylphenol 4-Chloro-3-methylphenol 59-50-7 merckmillipore.com
3,4-Dichloronitrobenzene 1,2-Dichloro-4-nitrobenzene 99-54-7
m-Cresol 3-Methylphenol 108-39-4 chemicalbook.com

Table 3: List of Chemical Compounds

Compound Name
This compound
3-Aminophenol
1-Chloro-4-iodo-2-methylbenzene
3-Phenoxyaniline
4-Chloro-3-methylphenol
1,2-Dichloro-4-methylbenzene
3,4-Dichlorotoluene
4-Chlorophenol
Potassium hydroxide
3,4-Dichloronitrobenzene
Iron
Acetic acid
Copper(I) iodide
Cesium carbonate
Palladium
Sodium tert-butoxide
m-Cresol
Sulfuryl chloride
6-Chloro-3-methylphenol

Synthesis of Substituted Phenylamine Precursors

The synthesis of the target compound, this compound, and its analogues relies on the availability of appropriately functionalized precursors. A critical building block in these syntheses is the substituted phenylamine (or aniline) moiety. The strategic introduction of the amino group onto an aromatic ring, which may already bear other substituents, is a cornerstone of modern organic synthesis. Methodologies for preparing these precursors are diverse, ranging from classical reduction reactions to modern transition-metal-catalyzed cross-coupling reactions. Key approaches include the reduction of nitroarenes and the amination of aryl halides.

Reduction of Substituted Nitroarenes

One of the most fundamental and widely employed methods for the synthesis of substituted anilines is the reduction of the corresponding nitroarenes. acs.orglibretexts.org This transformation is valuable because nitro groups can be readily introduced into aromatic rings via electrophilic aromatic substitution, and the subsequent reduction is often high-yielding and tolerant of various other functional groups. acs.orglibretexts.org

The methods for nitro group reduction can be broadly categorized into three main types: reduction by metals, catalytic hydrogenation, and hydride transfer. acs.org

Metal-Mediated Reduction: Historically, this involves the use of metals like tin, iron, or zinc in the presence of an acid (e.g., HCl). libretexts.orgyoutube.com For instance, nitrobenzene (B124822) is effectively reduced to phenylammonium ions using a mixture of tin and concentrated hydrochloric acid, followed by the addition of a base like sodium hydroxide to liberate the free phenylamine. libretexts.orgchemguide.co.uk Iron in acetic acid is another classic reagent known for its high selectivity. youtube.com

Catalytic Hydrogenation: This method involves treating the nitroarene with hydrogen gas (H₂) or a hydrogen source like hydrazine (B178648) (N₂H₄) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.comgoogle.com It is a clean and efficient process, though care must be taken as the catalyst can also reduce other functional groups like alkenes or alkynes. youtube.com

Electrocatalytic Reduction: More recent advancements include electrocatalytic methods. For example, the reduction of substituted nitrobenzenes to their corresponding anilines can be achieved with high selectivity using a polyoxometalate redox mediator. acs.org This approach operates at room temperature in an aqueous solution, offering a more sustainable alternative to traditional methods that may require harsh conditions or sacrificial reagents. acs.org

The choice of reducing agent can be tailored to the specific substrate to ensure chemoselectivity, preserving other sensitive functional groups on the aromatic ring.

Nitroarene SubstrateReagents and ConditionsProductYieldReference
NitrobenzeneTin (Sn), conc. HCl, heat; then NaOHAniline (B41778)Not specified libretexts.orgchemguide.co.uk
Substituted NitroareneIron (Fe), Acetic AcidSubstituted AnilineSubstantial youtube.com
Nitroarene with C-I bondZinc (Zn), Acetic AcidAniline with C-I bond intactSubstantial youtube.com
NitrobenzeneCO/H₂O, PdNPs (catalyst), Fe powder, I₂AnilineUp to 98% mdpi.com
NitrobenzeneH₂, Pt catalyst on activated carbon, 180 °C, 3 MPaAniline99.5% google.com
Substituted NitrobenzenesElectrocatalysis, polyoxometalate mediator, aqueous solution, room temp.Substituted AnilinesHigh selectivity acs.org

Transition Metal-Catalyzed Amination

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) bonds. These methods are particularly useful for synthesizing complex anilines from aryl halides or triflates, offering an alternative to the nitroarene reduction pathway.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile reaction for constructing C-N bonds by coupling aryl halides or pseudohalides with amines. wikipedia.orgopenochem.org The reaction is catalyzed by a palladium complex and requires a base. rsc.org For the synthesis of primary anilines, which are key precursors, a protected amine or an ammonia (B1221849) equivalent is often used. wikipedia.orgorganic-chemistry.org

Key features of this methodology include:

Broad Substrate Scope: The reaction is compatible with a wide variety of functional groups and can be used with aryl chlorides, bromides, iodides, and triflates. organic-chemistry.orgacs.org

Catalyst Systems: The success of the reaction often depends on the choice of phosphine ligand coordinated to the palladium center. wikipedia.orgrsc.org Early systems used ligands like P(t-Bu)₃, while later generations employed more sophisticated, sterically hindered biarylphosphine ligands that improved reaction efficiency and scope. wikipedia.orgorganic-chemistry.org

Ammonia Surrogates: The direct use of ammonia can be challenging due to its tight binding to the palladium catalyst. wikipedia.org To overcome this, reagents such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or benzophenone (B1666685) imine are used as ammonia equivalents, which form the primary aniline after a subsequent hydrolysis step. wikipedia.orgorganic-chemistry.org

Aryl HalideAmine SourceCatalyst System (Catalyst + Ligand)BaseYieldReference
Aryl HalidesLiN(SiMe₃)₂Pd(dba)₂ + P(t-Bu)₃Not specifiedGood organic-chemistry.org
Aryl Chlorides, Bromides, IodidesAmmonia (in dioxane)Pd₂(dba)₃ + various phosphine ligandsSodium t-butoxideHigh rsc.org
Electron-rich/deficient Aryl Bromides/ChloridesAnilinePd(OAc)₂ + "Magic Mix" (lipid-based)K₃PO₄96-99% acs.org
Aryl HalidesAmmonium SaltsPd catalyst + Josiphos-type ligandNot specifiedHigh wikipedia.orgorganic-chemistry.org

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical, copper-promoted reaction for forming C-N bonds, typically by coupling an aryl halide with an amine. wikipedia.orgnih.gov While it often requires harsher conditions (higher temperatures) than its palladium-catalyzed counterpart, modern advancements have led to milder and more efficient protocols. nih.govresearchgate.net The reaction, sometimes referred to as the Goldberg reaction in the context of C-N coupling, is a viable alternative to the Buchwald-Hartwig amination. wikipedia.org

Improved Ullmann-type reactions often use copper(I) salts (e.g., CuI) as the catalyst and incorporate ligands, such as L-proline or N-methylglycine, to facilitate the coupling under milder conditions. researchgate.net These reactions can be used to couple aryl iodides and bromides with a variety of amines to produce the desired substituted phenylamine precursors. nih.govresearchgate.net

Elucidation by Advanced Spectroscopic Techniques

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons on the two phenyl rings would appear as complex multiplets in the downfield region (typically δ 6.5-7.5 ppm) due to spin-spin coupling. The methyl group protons (-CH₃) would present as a singlet in the upfield region (around δ 2.3 ppm). The amine protons (-NH₂) would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbon atoms of the two aromatic rings would resonate in the δ 110-160 ppm range. The carbon attached to the chlorine atom and the oxygen atom would be significantly influenced by their electronegativity. The methyl carbon would produce a signal in the aliphatic region, typically around δ 20 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish correlations between coupled protons, helping to assign the complex multiplets in the aromatic region. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton and carbon signals by correlating directly bonded C-H pairs and long-range C-H couplings, respectively.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data is predictive and serves as an illustrative example of what would be expected from experimental analysis.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (various)6.5 - 7.5 (multiplets)110 - 160
-CH₃~2.3 (singlet)~20
-NH₂Variable (broad singlet)N/A

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C-O-C ether linkage would show strong stretching bands in the 1250-1000 cm⁻¹ region. The C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹.

Interactive Data Table: Expected Vibrational Frequencies

Functional GroupExpected FT-IR Frequency (cm⁻¹)Vibrational Mode
N-H (Amine)3300 - 3500Stretching
Aromatic C-H3000 - 3100Stretching
C-O-C (Ether)1000 - 1250Asymmetric/Symmetric Stretching
C=C (Aromatic)1450 - 1600Stretching
C-Cl< 800Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of two aromatic rings connected by an ether linkage suggests that the compound will absorb in the UV region. The spectrum would likely show multiple absorption bands corresponding to π→π* transitions of the phenyl rings. The exact position of the absorption maxima (λ_max) would be sensitive to the solvent used for the analysis.

Mass Spectrometry (LC-MS/MS, GC-MS, High-Resolution Mass Spectrometry)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₁₃H₁₂ClNO). The expected exact mass would be calculated and compared to the experimental value to confirm the composition.

Fragmentation Pattern: In techniques like GC-MS or LC-MS/MS, the molecule would fragment in a predictable manner. Expected fragmentation pathways could include the cleavage of the ether bond, leading to ions corresponding to the 4-chloro-3-methylphenoxy and aminophenyl fragments. The loss of the methyl group or the chlorine atom are also plausible fragmentation patterns that would be observed.

Solid-State Structure Determination via X-ray Crystallography

For a definitive determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would require growing a suitable single crystal of the compound. The analysis of the diffraction pattern would yield precise information on:

Bond lengths and bond angles.

The dihedral angle between the two aromatic rings.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and potential π-π stacking between the aromatic rings.

This data provides an unambiguous confirmation of the molecular structure and offers insights into the packing of molecules in the solid state.

Elemental Analysis and Purity Assessment in Research Compounds

Elemental analysis is a crucial step to verify the empirical formula of a newly synthesized compound. For this compound (C₁₃H₁₂ClNO), the experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared against the calculated theoretical values. A close agreement between these values is a primary indicator of the compound's purity.

Interactive Data Table: Theoretical Elemental Composition

ElementSymbolTheoretical Percentage (%)
CarbonC62.54
HydrogenH4.84
ChlorineCl14.20
NitrogenN5.61
OxygenO6.41

Purity is further assessed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can separate the target compound from any impurities or starting materials. A sharp, single peak in the chromatogram is indicative of a high-purity sample.

Table of Compound Names

Compound Name
This compound
Carbon
Hydrogen
Chlorine
Nitrogen

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for a detailed description of molecular properties based on the principles of quantum mechanics.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-(4-Chloro-3-methyl-phenoxy)-phenylamine using DFT/B3LYP/6-311G(d,p) This table is illustrative and based on general values for similar chemical structures, as specific literature data was not found.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-Cl1.74
C-O (ether)1.37
C-N (amine)1.40
C-C (aromatic)1.39 - 1.41
C-H1.08
N-H1.01
Bond Angles (°) C-O-C118.0
Cl-C-C119.5
C-N-H112.0
H-N-H110.0
Dihedral Angle (°) Phenyl-O-Phenyl50.0

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed across the chloromethyl-phenoxy moiety. The calculated energy gap provides a quantitative measure of the molecule's reactivity and its ability to participate in charge transfer interactions. scispace.comresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table presents typical values derived from computational studies on analogous aromatic amines and ethers.

PropertyValue (eV)Description
EHOMO-5.80Energy of the Highest Occupied Molecular Orbital
ELUMO-0.95Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.85 Indicator of Chemical Reactivity and Stability

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Properties

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. This analysis can reveal hyperconjugative interactions and delocalization of electron density, which are key to understanding the molecule's stability and electronic communication between its different parts.

Non-Linear Optical (NLO) properties describe how a material interacts with intense electromagnetic fields, like those from lasers. Molecules with significant charge separation, often found in donor-acceptor systems, can exhibit large NLO responses. The calculation of properties like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can predict a molecule's potential for use in NLO materials. For this compound, the presence of the electron-donating amino group and the somewhat electron-withdrawing chloro-substituted ring could lead to modest NLO properties. Computational studies on other donor-acceptor molecules have shown that DFT is a reliable method for predicting these values. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity sites of a molecule. scispace.com It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP surface would likely show a negative potential (red) around the nitrogen atom of the amine group and the oxygen atom of the ether linkage, identifying them as sites for hydrogen bonding and electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amine group. scispace.com

In Silico Modeling for Structure-Activity Relationships (SAR) in In Vitro Systems

In silico modeling plays a crucial role in modern drug discovery by predicting the biological activity of compounds and guiding the synthesis of more potent analogues. Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effect. researchgate.net By computationally generating a series of analogues of this compound and calculating various electronic and steric descriptors (such as HOMO/LUMO energies, MEP, and molecular shape), one can build a quantitative structure-activity relationship (QSAR) model. This model can then be used to predict the in vitro activity of new, unsynthesized compounds. For instance, molecular docking simulations could be performed to predict how this molecule and its derivatives bind to a specific biological target, such as an enzyme or receptor, providing insights into the interactions that govern its activity. Such in silico approaches are instrumental in optimizing lead compounds and reducing the time and cost of drug development. nih.gov

Chemical Reactivity and Derivatization Chemistry

Mechanistic Studies of Reactions Involving the Phenylamine Moiety

The phenylamine moiety in 3-(4-Chloro-3-methyl-phenoxy)-phenylamine is the primary site of chemical reactivity. The nitrogen atom's lone pair of electrons makes it nucleophilic and susceptible to a variety of electrophilic reactions.

The reactivity of aniline (B41778) derivatives is significantly influenced by the electronic nature of substituents on the aromatic ring. In the case of this compound, the phenoxy group at the meta position acts as an electron-withdrawing group through its inductive effect, which slightly reduces the nucleophilicity of the amine compared to unsubstituted aniline. However, the amino group itself is an activating, ortho-, para-directing group for electrophilic aromatic substitution on its own ring.

Mechanistic studies on related aniline derivatives in reactions such as N-arylation and condensation reactions provide insights into the probable pathways for this compound. For instance, in reactions with electrophiles, the initial step is typically the nucleophilic attack of the amine nitrogen. The stability of the resulting intermediate and the nature of the leaving group are critical in determining the reaction outcome. In condensation reactions with carbonyl compounds, the formation of a hemiaminal intermediate is followed by dehydration to yield an imine or Schiff base. The kinetics of such reactions are often acid-catalyzed.

Synthetic Transformations of Peripheral Functional Groups

The peripheral functional groups on this compound, namely the chloro and methyl groups on the phenoxy ring, offer further opportunities for synthetic modification, although they are generally less reactive than the primary amine.

The chlorine atom, being a halogen, can potentially participate in cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, which would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds. However, the reactivity of an aryl chloride in these reactions is lower than that of the corresponding bromide or iodide and often requires specialized catalyst systems.

The methyl group is relatively inert but can undergo radical halogenation under specific conditions to introduce a handle for further functionalization.

Design and Synthesis of Advanced Derivatives and Analogues

The structural framework of this compound serves as a template for the design and synthesis of more complex molecules with tailored properties.

Modifications at the Amine Nitrogen and Phenoxy Linkage

The primary amine is readily derivatized. Common transformations include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion of the amine to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X). For example, diazotization of phenoxy-anilines in aqueous sulfuric acid can yield the corresponding phenols.

The phenoxy ether linkage is generally stable but can be cleaved under harsh conditions. A more synthetically useful approach is the formal cross-coupling of diaryl ethers with nucleophiles like ammonia (B1221849), which involves the cleavage of the C(Ar)–O bond, though this typically requires specific catalytic systems.

Systematic Substituent Effects on the Chlorinated Phenoxy Ring

The electronic properties of derivatives can be systematically tuned by altering the substituents on the chlorinated phenoxy ring. The existing 4-chloro and 3-methyl groups influence the electron density and steric environment of the molecule. Studies on similar systems have shown that the nature and position of substituents on the aniline ring significantly affect reaction rates. For instance, in anilino-dechlorination reactions, high negative ρ values suggest a buildup of positive charge on the aniline nitrogen in the transition state, indicating that the reaction rate is sensitive to the polar effects of the substituents.

Incorporation into Polyaromatic and Heterocyclic Ring Systems (e.g., quinazolines, imidazoles, hydrazides, iminophosphoranes)

The aniline functionality is a key precursor for the synthesis of various nitrogen-containing heterocyclic systems.

Quinazolines: Quinazolines and their derivatives can be synthesized from ortho-aminoaryl ketones or amides. Starting from this compound, a common strategy would involve the introduction of a carbonyl or a related functional group at the ortho position to the amine, followed by cyclization with a suitable one-carbon source like an aldehyde or orthoester. A variety of methods, including metal-catalyzed and electrochemical approaches, have been developed for quinazoline (B50416) synthesis. For example, diphenyl ether substituted quinazolin-4-amine (B77745) derivatives have been synthesized as potent inhibitors of certain enzymes.

Imidazoles: The synthesis of N-arylimidazoles can be achieved through the coupling of an aniline derivative with an imidazole (B134444) ring, often catalyzed by copper or palladium. Alternatively, multicomponent reactions involving an aniline, an aldehyde, and a source of ammonia can construct the imidazole ring from acyclic precursors. The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is another powerful method for creating substituted imidazoles.

Hydrazides: The primary amine of this compound can be converted to a hydrazine (B178648) derivative. This could be achieved through diazotization followed by reduction. The resulting hydrazine can then be acylated to form hydrazides. These hydrazides are valuable intermediates themselves and can be further cyclized to form heterocycles like oxadiazoles (B1248032) or pyrazoles. The synthesis of hydrazides can be accomplished through various methods, including the coupling of N-Boc protected amino acids with hydrazines.

Iminophosphoranes: Iminophosphoranes are typically prepared via the Staudinger reaction between a phosphine (B1218219) and an azide. The amine group of this compound would first need to be converted to an azide, for example, through diazotization followed by reaction with sodium azide. The subsequent reaction with a phosphine, such as triphenylphosphine, would yield the corresponding iminophosphorane. These compounds are versatile reagents in organic synthesis, notably in the aza-Wittig reaction.

Below is a table summarizing potential derivatization reactions of this compound.

Reaction TypeReagents and ConditionsProduct Class
AcylationAcyl chloride, pyridineN-Aryl Amide
SulfonylationSulfonyl chloride, baseN-Aryl Sulfonamide
Diazotization/Substitution1. NaNO₂, H₂SO₄; 2. CuCNAryl Nitrile
Quinazoline Synthesis1. Ortho-formylation; 2. Amine, oxidantSubstituted Quinazoline
Imidazole SynthesisAryl halide, imidazole, Cu catalystN-Arylimidazole
Hydrazide Synthesis1. Diazotization; 2. Reduction; 3. AcylationN,N'-Disubstituted Hydrazide
Iminophosphorane Synthesis1. Diazotization; 2. NaN₃; 3. PPh₃Iminophosphorane

Non Clinical Applications and Materials Science Research Contributions

Role as a Versatile Synthetic Intermediate and Chemical Building Block

Diphenylamine (B1679370) and its derivatives are foundational materials in organic synthesis. Their utility stems from the reactive amine group and the ability to modify the two connected phenyl rings. These compounds serve as precursors for more complex molecules. For instance, derivatives of the closely related 4-Chloro-3-methylaniline are used to synthesize compounds like 4-chloro-3-methylbenzenesulfonyl chloride and N-(4-chloro-3-methylphenyl)succinamic acid. sigmaaldrich.comnih.gov The core structure is a key component in the synthesis of various dyes, pharmaceuticals, and photographic chemicals. nih.govresearchgate.net The diphenylamine framework is also the parent structure for phenothiazines, a class of compounds with significant pharmaceutical applications, which are synthesized through reactions involving diphenylamine and sulfur. nih.gov Given its structure, 3-(4-Chloro-3-methyl-phenoxy)-phenylamine is a viable candidate for use as an intermediate in creating a wide range of substituted derivatives for various research and industrial purposes.

Applications in Advanced Materials Science (e.g., polymers, functional materials)

The antioxidant properties of diphenylamine derivatives are central to their use in materials science. wikipedia.org They are widely employed as stabilizers in nitrocellulose-containing explosives and propellants and as antioxidants in the rubber and elastomer industry to prevent degradation from ozone and oxidation. nih.govresearchgate.net Alkylated versions of diphenylamine are approved for use as antioxidants in lubricants. wikipedia.org

Furthermore, the diphenylamine structure is integral to the creation of certain dyes. Several azo dyes, such as Metanil Yellow and Disperse Orange 1, are derived from diphenylamine. wikipedia.org It is also utilized as a dye mordant, a substance that helps dyes adhere to fabrics. wikipedia.org In the realm of electronics and redox chemistry, diphenylamine derivatives serve as redox indicators, which are particularly useful in alkaline titrations due to their distinct color changes upon oxidation. wikipedia.org

In Vitro Biological Activity Profiling (Excluding Clinical Human Data)

The diphenylamine scaffold is a common feature in molecules designed for biological screening. In vitro studies on various derivatives have revealed a range of biological activities.

Derivatives of diphenylamine have shown promise as antimicrobial agents. nih.gov Studies on newly synthesized diphenylamine compounds revealed that those with electron-releasing groups (like methyl) and chloro groups exhibited significant antibacterial and antifungal activity, respectively. nih.gov For example, certain 2-hydrazinyl–N-N, diphenyl acetamide (B32628) derivatives showed notable efficacy. nih.gov

Phenothiazines, which are synthesized from diphenylamine, have also been evaluated for their antimicrobial properties. In a study of 18 different phenothiazine (B1677639) derivatives, five compounds, including chlorpromazine (B137089) and thioridazine, demonstrated significant activity against both aerobic and anaerobic bacteria in vitro. nih.gov Other research into 1,2,4-triazole-3-thione derivatives, which can be synthesized from related precursors, showed potent activity against Gram-positive bacteria such as Micrococcus luteus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 3.91 µg/mL. nih.gov

Table 1: In Vitro Antimicrobial Activity of Diphenylamine-Related Compounds

Compound Class/Derivative Target Microorganism Activity/Measurement Reference
1,2,4-triazole-3-thione derivatives Micrococcus luteus ATCC 10240 MIC = 3.91-31.25 µg/mL nih.gov
1,2,4-triazole-3-thione derivatives Bacillus subtilis ATCC 6633 MIC = 15.63-62.5 µg/mL nih.gov
1,2,4-triazole-3-thione derivatives Staphylococcus aureus ATCC 25923 MIC = 15.63-125 µg/mL nih.gov
Phenothiazine Derivatives (e.g., Thioridazine) Aerobic & Anaerobic Bacteria Active (based on MIC) nih.gov

The phenoxazine (B87303) scaffold, which is structurally related to the phenoxy-phenylamine core of the title compound, is found in molecules being investigated as anticancer agents. G4-stabilizing ligands are a class of compounds considered for anticancer therapy, and phenoxazine has been identified as a promising base structure for their development. nih.gov

In a study on phenoxazine derivatives, several new compounds showed high G4-stabilizing effects. nih.gov These derivatives were particularly toxic to lung adenocarcinoma cells (A549) and human liver cancer cells (HepG2), with some showing cytotoxic concentration (CC50) values in the nanomolar range. nih.gov Their toxicity was also observed against breast cancer cells (MCF7). nih.gov Similarly, a series of 2-phenylamino-3-acyl-1,4-naphtoquinones were tested for their antiproliferative activities against DU-145 (prostate), MCF-7 (breast), and T24 (bladder) cancer cell lines, with some compounds showing high efficacy. udla.clglobalauthorid.com

Table 2: In Vitro Anticancer Activity of Structurally Related Compounds

Compound Class Cell Line Effect Reference
Phenoxazine Derivatives A549 (Lung Adenocarcinoma) High Toxicity (CC50 in nM range) nih.gov
Phenoxazine Derivatives HepG2 (Liver Cancer) High Toxicity (CC50 in nM range) nih.gov
Phenoxazine Derivatives MCF7 (Breast Cancer) Active (CC50 in µM range) nih.gov
2-phenylamino-3-acyl-1,4-naphtoquinones DU-145, MCF-7, T24 High antiproliferative activity udla.clglobalauthorid.com

The diphenylamine structure is a key feature in various enzyme inhibitors.

Janus Kinase (JAK) Inhibition: The Janus kinase family (JAK1, JAK2, JAK3, TYK2) is a group of enzymes crucial for cytokine signaling, and their inhibition is a therapeutic strategy for inflammatory diseases. nih.gov A medicinal chemistry program aimed at developing a selective Janus Kinase 1 (JAK1) inhibitor identified a potent compound with a structure very similar to this compound. The discovered inhibitor, 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, demonstrated high ligand efficiency and efficacy as a selective JAK1 inhibitor. nih.gov This highlights the suitability of the chloro-methoxyphenylamino (or the closely related chloro-methylphenylamino) moiety for potent JAK1 inhibition.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. mdpi.com Research into analogues of the MAO-A inhibitor clorgyline has explored structures containing a phenoxy-phenoxy group, which is analogous to the phenoxy-phenylamine structure. One such analogue, N-methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine, was found to be a time-dependent, irreversible inhibitor of both MAO-A and MAO-B, with selectivity towards MAO-B. nih.gov This indicates that the core diaryl ether or amine linkage is compatible with MAO inhibition.

Exploration in Agrochemical Research

The diphenylamine chemical class has a well-documented history in agrochemical research. Diphenylamine itself is used in agriculture as a fungicide and antihelmintic. wikipedia.org It is also widely applied to prevent the post-harvest deterioration of apple and pear crops. researchgate.net

Research into novel diphenylamine derivatives has sought to develop new pesticides. A 2016 study reported the design and synthesis of a series of novel diphenylamine derivatives, which were then tested for fungicidal activity. nih.gov The bioassays showed that certain compounds exhibited excellent control against significant plant pathogens. For instance, compounds P30 and P33 provided 100% control against rice blast at a concentration of 0.3 mg/L and 100% control against cucumber gray mold at 0.9 mg/L. nih.gov These findings underscore the potential of the diphenylamine scaffold, and by extension this compound, as a basis for developing new agrochemicals. nih.gov

Table 3: Fungicidal Activity of Diphenylamine Derivatives

Compound Pathogen Concentration Control Efficacy Reference
P30 Cucumber Downy Mildew 12.5 mg/L 80% nih.gov
P33 Cucumber Downy Mildew 12.5 mg/L 85% nih.gov
P30 Rice Blast 0.3 mg/L 100% nih.gov
P33 Rice Blast 0.3 mg/L 100% nih.gov
P30 Cucumber Gray Mold 0.9 mg/L 100% nih.gov
P33 Cucumber Gray Mold 0.9 mg/L 100% nih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of phenoxyphenylamine derivatives is no exception. Future research will likely focus on developing "green" synthetic routes that minimize hazardous waste and improve energy efficiency.

One promising area is the use of agro-waste-based catalysts and green solvents. For instance, methodologies employing catalysts derived from agricultural waste in benign solvents like glycerol (B35011) have been successful in synthesizing related heterocyclic compounds with high yields (86–92%). nih.gov Such approaches avoid the use of hazardous solvents and expensive catalysts, making the process more economical and environmentally friendly. nih.gov Another green approach involves the use of gluconic acid aqueous solution as a recyclable medium and catalyst for condensation reactions, which has proven effective for synthesizing other heterocyclic systems. researchgate.net

Furthermore, replacing traditional nitration and reduction processes in the synthesis of precursors can significantly reduce environmental impact. For example, using an acetic anhydride/concentrated nitric acid system for nitration at lower temperatures can minimize multi-nitration impurities. google.com Similarly, employing a FeCl3·6H2O/activated carbon/hydrazine (B178648) hydrate (B1144303) system for reduction can replace traditional iron powder methods, thereby avoiding the generation of large amounts of iron mud waste. google.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

StepTraditional MethodGreen AlternativeAdvantages of Green Alternative
Catalyst Expensive metal catalystsAgro-waste-based catalystsLower cost, renewable source nih.gov
Solvent Volatile organic solventsGlycerol, aqueous solutionsReduced toxicity, recyclability nih.govresearchgate.net
Nitration Nitric acid/sulfuric acidAcetic anhydride/nitric acidLower temperature, fewer byproducts google.com
Reduction Iron powderFeCl3/activated carbon/hydrazineAvoids metallic waste sludge google.com

Predictive Design of Novel Phenoxyphenylamine Scaffolds through Advanced Computational Techniques

Advanced computational techniques are poised to revolutionize the design of novel phenoxyphenylamine scaffolds with tailored properties. These methods allow for the in silico prediction of a molecule's biological activity and interactions with its target, significantly streamlining the drug discovery process.

Generative artificial intelligence (AI) methods, such as RFdiffusion, are emerging as powerful tools for designing new proteins and enzymes. biorxiv.orgresearchgate.net These techniques can generate novel protein scaffolds around a specific active site, potentially leading to the development of highly efficient and selective biocatalysts for the synthesis or modification of phenoxyphenylamine derivatives. biorxiv.orgresearchgate.net For example, a recently designed metallohydrolase, created using generative AI, exhibited a catalytic efficiency (kcat/KM) of 23,000 M-1s-1, which is orders of magnitude higher than previously designed enzymes. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another crucial computational tool. By developing robust QSAR models, researchers can predict the biological activity of novel phenoxyphenylamine analogs based on their physicochemical properties. nih.gov Such models have been successfully used to predict the reuptake of serotonin, dopamine, and norepinephrine (B1679862) by monoamine transporters for other amine compounds. nih.gov This predictive capability allows for the prioritization of the most promising candidates for synthesis and biological testing, saving time and resources.

Unveiling Undiscovered Non-Clinical Applications and Biological Targets

While phenoxyphenylamines are known for certain biological activities, there is a vast, unexplored space of potential non-clinical applications and novel biological targets.

Research into related phenoxy derivatives has revealed a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.net For instance, certain phenoxyacetyl amino acid and peptide derivatives have shown potent antibacterial activity against Gram-negative bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae. researchgate.net This suggests that 3-(4-Chloro-3-methyl-phenoxy)-phenylamine and its analogs could be investigated as potential antimicrobial agents.

Furthermore, the phenoxyphenylamine scaffold is present in molecules that target key proteins involved in cancer progression. For example, a novel phenoxy-N-phenylaniline derivative was identified as a potent inhibitor of c-Myc, a proto-oncogene implicated in colorectal cancer. nih.gov This compound demonstrated excellent cytotoxicity in colon cancer cell lines and exhibited significant efficacy in a tumor xenograft model. nih.gov Another study identified a derivative as a potent inhibitor against broad-spectrum mutants of the c-KIT kinase, a target in gastrointestinal stromal tumors. nih.gov These findings open up avenues to explore this compound as a scaffold for developing new anticancer agents targeting similar pathways.

Deeper Structure-Activity Relationship Elucidation for Mechanistic Understanding in In Vitro Models

A thorough understanding of the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of the phenoxyphenylamine scaffold. Future research should focus on systematic modifications of the this compound structure to elucidate the key molecular features responsible for its biological effects.

SAR studies on related compounds have provided valuable insights. For example, in a series of benzenesulfonamide (B165840) derivatives targeting the PPARγ receptor, the presence and position of electron-withdrawing groups, such as bromine or chlorine, on one of the phenyl rings were found to be crucial for higher affinity. nih.gov Specifically, a bromine atom at the 4-position of the benzene (B151609) ring was shown to enhance binding through halogen bonding and better packing within the ligand-binding pocket. nih.gov The sulfonamide linker was also found to be essential for activity, as its replacement with an amide resulted in a loss of function. nih.gov

In another series of β-chloroethylamines related to phenoxybenzamine, the nature of the substituents on the phenoxy group significantly influenced their potency as α1-adrenoceptor antagonists. researchgate.net These studies demonstrate that even subtle changes to the molecular structure can lead to significant differences in biological activity and receptor selectivity. A systematic exploration of substitutions on both the phenoxy and phenylamine rings of this compound, coupled with in vitro assays, will provide a detailed mechanistic understanding and guide the design of more potent and selective molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 3-(4-Chloro-3-methyl-phenoxy)-phenylamine, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving nucleophilic aromatic substitution or Ullmann-type coupling. For example, reacting 4-chloro-3-methylphenol with a halogenated nitrobenzene derivative under basic conditions (e.g., K₂CO₃ in DMF) followed by catalytic hydrogenation to reduce the nitro group to an amine. Yield optimization may involve temperature control (80–120°C), catalyst screening (e.g., CuI for coupling reactions), and solvent selection (polar aprotic solvents enhance reactivity). Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic and chromatographic techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions and aromatic proton environments.
  • FT-IR : Identify amine (-NH₂) and ether (-O-) functional groups (stretching at ~3300 cm⁻¹ and ~1250 cm⁻¹, respectively).
  • Chromatography :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity.
  • LC-MS : Confirm molecular weight ([M+H]⁺ expected for C₁₃H₁₁ClNO).
  • Cross-reference with certified reference standards for impurities (e.g., EP impurity guidelines) .

Advanced Research Questions

Q. How do electronic and steric effects of the chloro-methyl-phenoxy substituent influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chloro group and steric bulk of the methyl-phenoxy moiety can hinder electrophilic substitution but enhance stability in radical reactions. Computational modeling (e.g., DFT calculations) can predict reaction sites by analyzing Fukui indices and frontier molecular orbitals. Experimentally, compare coupling efficiency (e.g., Suzuki-Miyaura) with analogous compounds lacking the methyl group to isolate steric effects. Catalytic systems like Pd/ligand complexes may require optimization to accommodate steric hindrance .

Q. What experimental approaches can resolve discrepancies in reported degradation pathways under oxidative conditions?

  • Methodological Answer : Contradictory degradation data may arise from varying pH, oxidant concentrations, or analytical methods. To address this:

  • Controlled Ozonation Studies : Use MgO@Fe₃O₄ catalysts to simulate advanced oxidation processes (AOPs) and monitor intermediates via LC-MS/MS .
  • Isotopic Labeling : Track degradation pathways using ¹⁸O-labeled H₂O or O₃ to identify hydroxylation vs. ring-opening mechanisms.
  • pH-Dependent Kinetics : Compare reaction rates in acidic (pH 3) vs. neutral conditions to assess protonation effects on the amine group .

Q. How can computational chemistry predict solubility and pKa, and how are these validated experimentally?

  • Methodological Answer :

  • Solubility Prediction : Use COSMO-RS or Hansen solubility parameters to estimate solubility in solvents like DMSO or ethanol. Validate via shake-flask method with UV-Vis quantification.
  • pKa Determination : Apply DFT-based methods (e.g., Jaguar) to calculate amine group acidity. Validate experimentally via potentiometric titration in aqueous-organic mixtures (e.g., water/methanol) .

Q. What strategies mitigate interference from co-eluting impurities during HPLC analysis?

  • Methodological Answer :

  • Mobile Phase Optimization : Adjust pH (e.g., 2.5 with TFA) to ionize impurities while keeping the analyte neutral.
  • Column Selection : Use phenyl-hexyl stationary phases for better separation of aromatic analogs.
  • 2D-LC : Couple two orthogonal columns (e.g., C18 and HILIC) to resolve co-eluting peaks.
  • Spiking Experiments : Add EP impurity standards (e.g., fenofibric acid derivatives) to identify retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.